molecular formula C13H23NO3 B14897021 tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14897021
M. Wt: 241.33 g/mol
InChI Key: LLDYHOWYTSVYIL-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with the molecular formula C12H22N2O3. It is known for its unique structure, which includes a tert-butyl ester group and a hydroxymethyl group attached to an azabicyclo[3.2.1]octane core. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the azabicyclo[3.2.1]octane core provides structural stability. These interactions can influence the compound’s biological activities and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but lacks the hydroxymethyl group.

    tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate: Contains a hydroxyl group instead of a hydroxymethyl group.

    tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate: Contains a formyl group instead of a hydroxymethyl group.

Uniqueness

The presence of both the tert-butyl ester and hydroxymethyl groups in tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate makes it unique compared to similar compounds.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-5-4-7-13(14,9-15)8-6-10/h10,15H,4-9H2,1-3H3

InChI Key

LLDYHOWYTSVYIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1(CC2)CO

Origin of Product

United States

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